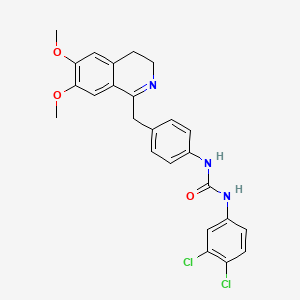

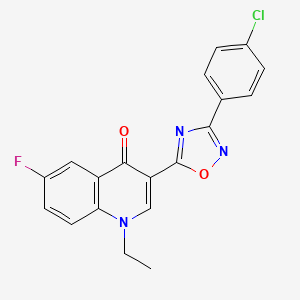

![molecular formula C18H18FN5O2 B2934471 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922047-35-6](/img/structure/B2934471.png)

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Synthetic Methodologies and Structure-Activity Relationships : Compounds within the pyrazolo[3,4-d]pyrimidine class are synthesized through various chemical reactions, showcasing the versatility of this scaffold in medicinal chemistry. For instance, novel pyrazolo[1,5-a]pyrimidines have been synthesized and characterized, with some showing significant cytotoxic activity against human cancer cell lines such as colon, lung, breast, and liver cancer cells. The synthesis involves reactions of amino-pyrazoles with ethyl acetoacetate and aldehydes, leading to compounds with potential anticancer properties (Hassan et al., 2015).

Anticancer and Antimicrobial Activities : Research on pyrazolo[3,4-d]pyrimidines derivatives has highlighted their potential as anticancer and anti-5-lipoxygenase agents. Specific derivatives have shown promising results in inhibiting the growth of cancer cells and 5-lipoxygenase, an enzyme involved in inflammation and cancer. Such studies provide valuable insights into the structure-activity relationships necessary for designing more effective therapeutic agents (Rahmouni et al., 2016).

Antituberculosis Activity : The synthesis and evaluation of thiazole-aminopiperidine hybrid analogues have demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives in treating tuberculosis. These compounds provide a foundation for developing new antituberculosis drugs with improved efficacy and safety profiles (Jeankumar et al., 2013).

Advanced Imaging and Diagnostic Applications

Positron Emission Tomography (PET) Imaging : Fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging with PET. The introduction of polar groups to improve pharmacokinetic properties and the comparative biological evaluation of these derivatives underscore the potential of pyrazolo[3,4-d]pyrimidine scaffolds in developing novel PET imaging agents for cancer diagnosis (Xu et al., 2012).

Mecanismo De Acción

Target of Action

The compound, also known as N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopropanecarboxamide, is a soluble guanylate cyclase stimulator . Soluble guanylate cyclase (sGC) is an enzyme found in the cytosol of cells and plays a crucial role in smooth muscle relaxation and vasodilation .

Mode of Action

The compound binds to and activates soluble guanylate cyclase (sGC), leading to an increase in the production of cyclic guanosine monophosphate (cGMP) . The increased levels of cGMP result in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation .

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP levels trigger a cascade of biochemical reactions. The elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates multiple targets, leading to a decrease in intracellular calcium levels and relaxation of smooth muscle cells . This pathway plays a significant role in the regulation of vascular tone and blood pressure .

Pharmacokinetics

As a soluble guanylate cyclase stimulator, it is expected to have good bioavailability and distribution in the body

Result of Action

The primary result of the compound’s action is the relaxation of smooth muscle cells in blood vessels, leading to vasodilation . This can help in conditions where vasodilation is beneficial, such as hypertension and certain types of heart failure .

Propiedades

IUPAC Name |

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c19-14-3-1-2-12(8-14)10-23-11-21-16-15(18(23)26)9-22-24(16)7-6-20-17(25)13-4-5-13/h1-3,8-9,11,13H,4-7,10H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUVUQIBFLHBNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

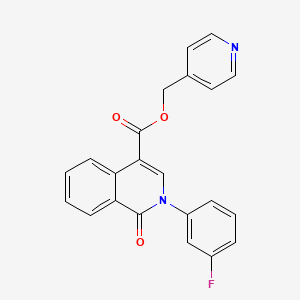

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2934390.png)

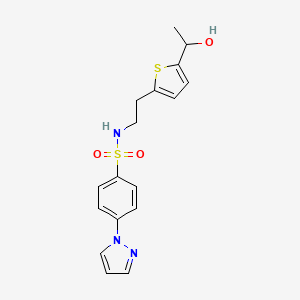

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2934394.png)

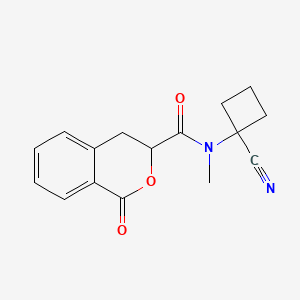

![1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one](/img/structure/B2934396.png)

![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934398.png)

![3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2934400.png)

![5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B2934402.png)

![1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2934403.png)

![5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2934404.png)

![[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B2934411.png)